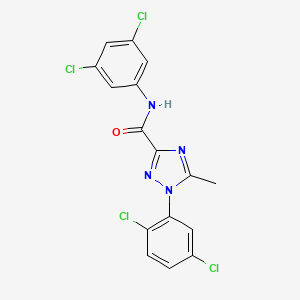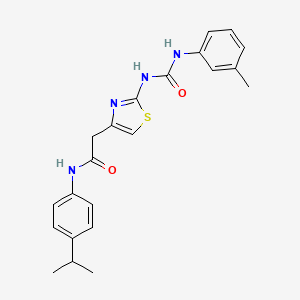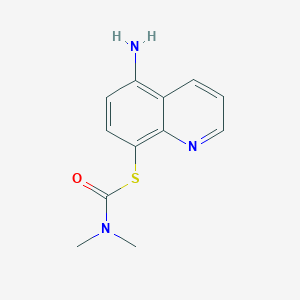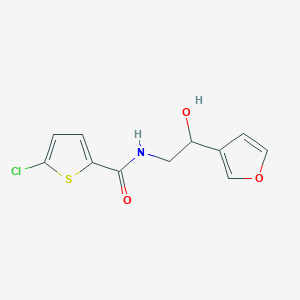![molecular formula C14H14N6OS B2816265 N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 1058231-75-6](/img/structure/B2816265.png)
N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and are an essential part of nucleotides in DNA and RNA .
Synthesis Analysis
Triazoles can be synthesized through numerous approaches, one of the most popular being the click chemistry approach . Pyrimidines can be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . Pyrimidines have a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure . Pyrimidines can also participate in a wide range of reactions .Physical And Chemical Properties Analysis
Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide, also known as N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide:
Antimicrobial Activity
This compound has shown promising results in the field of antimicrobial research. Its structure, which includes a triazole ring, is known for its ability to inhibit the growth of various bacterial and fungal strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. The triazole moiety within its structure is known to interfere with cancer cell proliferation. It has been tested against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer), showing considerable cytotoxic effects .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Applications
Due to its unique chemical structure, this compound has been explored for its antiviral properties. It has shown activity against several viruses by inhibiting viral replication. This makes it a promising candidate for the development of antiviral drugs, particularly for viruses that are resistant to current treatments .
Neuroprotective Effects
Research has also focused on the neuroprotective potential of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Activity
The compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. This property makes it a valuable compound for developing antioxidant therapies .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes that are crucial in disease pathways. For example, it has shown inhibitory effects on enzymes like acetylcholinesterase, which is involved in Alzheimer’s disease, and tyrosinase, which is linked to hyperpigmentation disorders .
Drug Delivery Systems
The unique chemical properties of this compound make it suitable for use in drug delivery systems. Its stability and ability to form complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly useful in cancer therapy, where targeted drug delivery is crucial .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-19(10-6-4-3-5-7-10)11(21)8-22-14-12-13(15-9-16-14)20(2)18-17-12/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHLUTVMSQXGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2816187.png)
![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)


![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2816205.png)